Methylparaben sodium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-methoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXGULMKCKJCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3Na, C8H7NaO3 | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-76-3 (Parent) | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042156 | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, hygroscopic powder | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

5026-62-0 | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(methoxycarbonyl)phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPARABEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6K9C2NHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methylparaben Sodium

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for methylparaben sodium. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this widely used preservative.

Chemical Structure and Identity

This compound, the sodium salt of methylparaben, is an organic compound systematically named sodium 4-(methoxycarbonyl)phenolate.[1][2] Its formation involves the neutralization of the phenolic hydroxyl group of methylparaben with sodium hydroxide.[2] This conversion into a salt form significantly enhances its water solubility compared to its parent compound, methylparaben.[3][4]

The molecular structure consists of a sodium cation (Na⁺) ionically bonded to the phenolate oxygen of the methyl 4-hydroxybenzoate anion.[2] The anion itself features a benzene ring substituted with a methoxycarbonyl group (-COOCH₃) and a deprotonated hydroxyl group (-O⁻) at the para positions.[2]

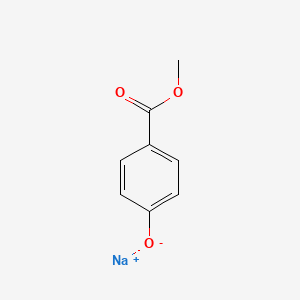

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white to off-white, odorless, and hygroscopic crystalline powder.[1][2] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Conditions/Source |

| Molecular Formula | C₈H₇NaO₃ | [1][2] |

| Molecular Weight | 174.13 g/mol | [1][2][5] |

| Melting Point | >125 °C (precipitate after acidification) | [1] |

| Boiling Point | ~265.5 °C (for parent methylparaben) | [6][7] |

| Density | 1.42 g/cm³ | 20 °C[2] |

| pKa | ~8.4 (of parent methylparaben) | 20 °C[3] |

| pH | 9.5 - 10.5 | 0.1% aqueous solution[2] |

| Solubility | ||

| In Water | Freely soluble (~418 g/L) | 20 °C[2][3] |

| In Ethanol (96%) | Sparingly soluble | [3] |

| In Methylene Chloride | Practically insoluble | [3][6] |

| In Fixed Oils | Insoluble |

Stability and Degradation

This compound is stable under normal conditions of use and storage.[2] It is effective over a broad pH range, typically from 3.0 to 11.0.[2] However, its stability is compromised under extreme pH conditions. In aqueous solutions with a pH above 10, it is susceptible to alkaline hydrolysis of the ester group.[2] Conversely, accelerated degradation can occur under acidic conditions below pH 4.[2] Thermal decomposition happens at temperatures above 250°C.[2] When heated to decomposition, it can emit toxic fumes and oxides of carbon.

Forced degradation studies, typically monitored by stability-indicating HPLC methods, are used to assess its stability under stress conditions such as exposure to strong acids, bases, oxidizing agents, heat, and light.[8][9]

Antimicrobial Mechanism of Action

Parabens, including this compound, function as antimicrobial preservatives by disrupting essential cellular processes in microorganisms like bacteria, yeasts, and molds.[4][10] The primary mechanisms are not fully elucidated but are understood to involve a multi-pronged attack on microbial viability.

The proposed mechanisms include:

-

Disruption of Membrane Transport: Parabens are thought to interfere with and disrupt microbial cell membrane transport processes, compromising the integrity of the cell membrane.[10][11][12] This leads to the leakage of vital intracellular components.[11]

-

Inhibition of Synthesis: There is evidence that parabens can inhibit the synthesis of DNA and RNA, which halts microbial growth and proliferation.[10][11]

-

Enzyme Inhibition: Parabens can inhibit the activity of key microbial enzymes, such as ATPases, which are crucial for cellular energy production.[11]

The antimicrobial efficacy of parabens increases with the length of the alkyl chain; therefore, methylparaben is less potent than propylparaben or butylparaben.[10][12]

References

- 1. This compound | C8H7O3Na | CID 23663626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Sodium methylparaben | 5026-62-0 [chemicalbook.com]

- 4. specialchem.com [specialchem.com]

- 5. Methyl paraben sodium - USP | CymitQuimica [cymitquimica.com]

- 6. Buy Sodium Methylparaben in Mumbai, Sodium Methylparaben Manufacturer [unicornpetroleum.net]

- 7. Methylparaben - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Validated Stability-indicating Reverse-phase Ultra-performance Liquid Chromatography Method for Simultaneous Determination of Sodium Methylparaben, Sodium Propylparaben and Ketorolac Tromethamine in Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. microchemlab.com [microchemlab.com]

An In-Depth Technical Guide to the Core Mechanism of Action of Methylparaben Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. Its efficacy stems from a multi-faceted mechanism of action that primarily involves the disruption of microbial cellular integrity and function. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its antimicrobial effects. Additionally, it delves into its secondary pharmacological activities, including its role as a weak endocrine disruptor. This document synthesizes quantitative data on its efficacy, details key experimental protocols for its study, and provides visual representations of its molecular pathways to serve as a resource for research and development professionals.

Antimicrobial Mechanism of Action

The primary function of this compound is to inhibit the growth of a broad spectrum of microorganisms, including bacteria and fungi. Its antimicrobial activity is attributed to several mechanisms that collectively compromise microbial viability.

Disruption of Microbial Cell Membrane Integrity

Methylparaben disrupts the structure and function of the microbial cell membrane, a critical barrier for maintaining cellular homeostasis. This disruption occurs through several processes:

-

Alteration of Membrane Fluidity: Methylparaben integrates into the lipid bilayer of the cell membrane, altering its fluidity and compromising its barrier function.

-

Disruption of Membrane Potential: By interfering with the electrochemical gradient across the microbial membrane, methylparaben dissipates the proton motive force. This is crucial as the proton motive force drives essential cellular processes, including ATP synthesis and nutrient transport.

-

Increased Membrane Permeability: The structural changes induced by methylparaben lead to increased permeability of the cell membrane, resulting in the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

Inhibition of Cellular Processes

Methylparaben also exerts its antimicrobial effects by targeting key intracellular processes:

-

Inhibition of Synthesis: Studies have suggested that parabens can inhibit the synthesis of DNA and RNA, crucial for microbial replication and protein production[1].

-

Enzyme Inhibition: Methylparaben can inhibit the activity of essential microbial enzymes. While specific targets are still being fully elucidated, it is believed to interfere with enzymes involved in metabolic pathways, such as ATPases and phosphotransferases[2]. Another potential target is the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis[3][4][5][6]. Inhibition of this enzyme would disrupt membrane biosynthesis and other vital functions.

-

Disruption of Energy Production: By disrupting the proton motive force and potentially inhibiting key metabolic enzymes, methylparaben interferes with the production of ATP, the primary energy currency of the cell[7]. This energy depletion leads to a cessation of cellular activities and ultimately, cell death.

Diagram of Antimicrobial Action

Caption: General antimicrobial mechanism of this compound.

Endocrine Disrupting Activity

Beyond its antimicrobial function, methylparaben has been identified as a weak endocrine disruptor, primarily due to its structural similarity to estrogen.

Estrogen Receptor Binding and Activation

Methylparaben can bind to estrogen receptors (ERα and ERβ), albeit with a much lower affinity than the endogenous hormone 17β-estradiol. This binding can initiate a cascade of events typically triggered by estrogen, leading to the transcription of estrogen-responsive genes. This weak estrogenic activity is a key concern regarding its potential long-term effects on the endocrine system.

Inhibition of Steroidogenic Enzymes

Methylparaben has been shown to inhibit the activity of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is responsible for the conversion of the weaker estrogen, estrone, into the more potent 17β-estradiol. By inhibiting this enzyme, methylparaben can alter the local balance of steroid hormones.

Diagram of Endocrine Disruption Pathway

Caption: Endocrine disrupting mechanism of methylparaben.

Quantitative Data

The following tables summarize the quantitative data on the antimicrobial and endocrine-disrupting activities of methylparaben.

Table 1: Minimum Inhibitory Concentrations (MIC) of Methylparaben

| Microorganism | Type | MIC (mg/mL) | Reference(s) |

| Staphylococcus aureus | Gram+ Bacteria | 3.28 | [8] |

| Escherichia coli | Gram- Bacteria | - | [8] |

| Pseudomonas aeruginosa | Gram- Bacteria | >8 | [9] |

| Bacillus cereus | Gram+ Bacteria | 1.25 | [9] |

| Candida albicans | Yeast | - | - |

| Aspergillus niger | Mold | - | - |

Note: Data for E. coli, C. albicans, and A. niger were not consistently found in the searched literature for methylparaben specifically, though parabens in general are known to be effective against them. The efficacy can vary significantly based on the specific strain and experimental conditions.

Table 2: Endocrine Disrupting Activity of Methylparaben

| Parameter | Receptor/Enzyme | Value | Assay | Reference(s) |

| IC50 (Inhibition of 17β-HSD1) | Human 17β-HSD1 | 106.42 µM | Enzyme Inhibition Assay | [10] |

| PC20 (ERα Dimerization) | Human ERα | 5.98 x 10-5 M | BRET-based ERα Dimerization Assay | [11] |

| PC10 (ERα Transcriptional Activity) | Human ERα | Not significant | Stably Transfected Transcriptional Activation Assay (STTA) | [11] |

| PC50 (ERα Transcriptional Activity) | Human ERα | Not significant | Stably Transfected Transcriptional Activation Assay (STTA) | [11] |

| Relative Binding Affinity (RBA) vs. Estradiol | Human ERα & ERβ | Not detectable | Competitive Binding Assay | [12] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for Broth Microdilution MIC Testing

Caption: Workflow for Broth Microdilution MIC Testing.

Methodology:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., sterile deionized water or a small amount of ethanol followed by dilution in broth) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the methylparaben dilutions. Include a positive control well (inoculum without methylparaben) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Estrogen Receptor α (ERα) Dimerization Assay using Bioluminescence Resonance Energy Transfer (BRET)

This protocol is a generalized procedure for assessing the ability of a compound to induce ERα dimerization.

Workflow for BRET-based ERα Dimerization Assay

Caption: Workflow for BRET-based ERα Dimerization Assay.

Methodology:

-

Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) and transfect them with expression vectors encoding for ERα fused to a BRET donor (e.g., a luciferase) and ERα fused to a BRET acceptor (e.g., a fluorescent protein).

-

Cell Plating: Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).

-

Substrate Addition: Add the appropriate substrate for the luciferase to initiate the luminescent reaction.

-

Signal Detection: Immediately measure the luminescence at two wavelengths: one corresponding to the emission maximum of the donor and the other to the emission maximum of the acceptor, using a plate reader capable of BRET measurements.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the methylparaben concentration to generate a dose-response curve and determine the PC20 (concentration for 20% of maximal response) or PC50 (concentration for 50% of maximal response).

Stably Transfected Transcriptional Activation (STTA) Assay

This protocol is a generalized procedure for assessing the estrogenic activity of a compound by measuring the activation of a reporter gene.

Workflow for Stably Transfected Transcriptional Activation (STTA) Assay

Caption: Workflow for STTA Assay.

Methodology:

-

Cell Culture: Culture a human cell line (e.g., HeLa-9903) that is stably transfected with a human ERα expression vector and a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase).

-

Cell Plating: Plate the cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).

-

Incubation: Incubate the plates for a sufficient time (e.g., 24 hours) to allow for gene transcription and translation of the reporter protein.

-

Lysis and Reporter Assay: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Signal Detection: Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence against the log of the methylparaben concentration to generate a dose-response curve and determine the PC10 (concentration for 10% of maximal response) or PC50.

Conclusion

This compound is an effective antimicrobial preservative with a multi-targeted mechanism of action against a wide range of microorganisms. Its primary modes of action involve the disruption of the cell membrane and the inhibition of essential cellular processes. While its antimicrobial properties are well-established, its weak endocrine-disrupting activity, particularly its estrogenic effects, warrants continued investigation and consideration in risk assessment. This technical guide provides a foundational understanding of the core mechanisms of this compound, offering valuable data and methodological insights for professionals in the fields of drug development, toxicology, and regulatory sciences. Further research is encouraged to fully elucidate the specific molecular targets of its antimicrobial action and to better characterize the long-term implications of its endocrine-disrupting potential.

References

- 1. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl-branched fatty acids, inhibitors of enoyl-ACP reductase with antibacterial activity from Streptomyces sp. A251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of inhibitors of bacterial enoyl-acyl carrier protein reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enoyl-acyl carrier protein reductase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 11. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methylparaben Sodium

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methylparaben sodium, a widely used antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. This document details its solubility in various solvents, outlines standard experimental protocols for solubility determination, and illustrates key relationships pertinent to its application in formulation development.

Introduction to this compound

This compound (CAS No: 5026-62-0), the sodium salt of methylparaben, is a white, crystalline, and often hygroscopic powder.[1][2][3] Its chemical formula is C₈H₇NaO₃. The primary advantage of this compound over its parent compound, methylparaben, is its significantly enhanced solubility in water, which facilitates its incorporation into aqueous-based formulations.[4][5][6][7] Like other parabens, it is effective against a broad spectrum of microorganisms, including bacteria, yeasts, and molds, preventing product spoilage and extending shelf life.[2][8] The typical concentration used in formulations ranges from 0.1% to 0.3%.

Solubility Profile of this compound

The solubility of a substance is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. This compound's solubility is highest in aqueous solutions and varies in different organic solvents.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. For comparison, data for the less water-soluble parent compound, methylparaben, is also included where available.

| Solvent | This compound Solubility | Methylparaben Solubility | Temperature (°C) |

| Water | Freely soluble[1][3][4][9][10][11]; ~418 g/L[5] | Slightly soluble[12][13][14]; 2.5 g/L (0.25% w/w) | 20[5][15] |

| High solubility in cold water[2] | 3.0 g/L (0.30% w/w) | 25[15] | |

| 20 g/L | 80[12] | ||

| Ethanol (95-96%) | Sparingly soluble[1][3][4][9][10][11] | Freely soluble[14]; 52 g/100g | 25[16] |

| Methanol | Slightly soluble[5] | Freely soluble[14]; 59 g/100g | 25[16] |

| Propylene Glycol | Not specified | 22 g/100g | 25[16] |

| Glycerol | Not specified | 1 g in ~70 mL (warm) | Not specified[16] |

| Methylene Chloride | Practically insoluble[1][3][4][9][10][11] | Not specified | Not specified |

| Fixed Oils | Insoluble | 1 g in 40 mL (warm) | Not specified[16] |

| Acetone | Not specified | 64 g/100g | 25[16] |

| Ether | Not specified | 23 g/100g | 25[16] |

Note: Solubility definitions are based on pharmacopeial standards. "Freely soluble" typically implies that 1 part of solute dissolves in 1 to 10 parts of solvent. "Sparingly soluble" implies 1 part of solute dissolves in 30 to 100 parts of solvent. "Slightly soluble" implies 1 part of solute dissolves in 100 to 1000 parts of solvent. "Practically insoluble" or "Insoluble" implies 1 part of solute requires more than 10,000 parts of solvent.

Factors Influencing Solubility

pH: The pH of the aqueous medium is a critical factor. Methylparaben is a weak acid with a pKa of approximately 8.4.[4][17] Its sodium salt, when dissolved in water, creates a slightly alkaline solution with a pH typically between 9.5 and 10.5 for a 0.1% w/v solution.[1][3][10][18][19] In acidic conditions, this compound will convert back to the less soluble methylparaben form, which may precipitate out of the solution if its concentration exceeds its solubility limit at that pH.[10][18] Therefore, maintaining an appropriate pH is essential for keeping the preservative solubilized in aqueous formulations.

Comparative Solubility and Formulation Implications

The primary reason for using this compound is its superior water solubility compared to methylparaben.[6] This property is a direct result of its salt form. The logical relationship from the parent acid to the final salt form and its impact on formulation strategy is a key concept for formulators.

This diagram illustrates that the choice between methylparaben and this compound is primarily dictated by the solvent system of the intended formulation. The neutralization of methylparaben to its sodium salt drastically increases aqueous solubility, making it the ideal choice for water-based products.[6][7]

Experimental Protocols for Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[20][21]

Detailed Methodology: Equilibrium Shake-Flask Method

This protocol describes a generalized procedure for determining the solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the solvent. It is crucial to add enough solid to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.[20][21]

-

Equilibration: The vials are sealed tightly and placed in an orbital shaker set to a constant temperature (e.g., 25°C). The samples are agitated for an extended period (typically 24 to 72 hours) to ensure that the system reaches thermodynamic equilibrium.[22][23] The required time can vary depending on the compound and solvent system.

-

Phase Separation: After equilibration, the samples are allowed to stand to permit the sedimentation of excess solid.[20] The supernatant is then carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by drawing off the clear supernatant, or by filtering the solution through a membrane filter that does not adsorb the solute.[21][24]

-

Dilution: An accurate aliquot of the clear, saturated supernatant is carefully transferred to a volumetric flask and diluted with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[21][25] A calibration curve prepared with standards of known concentrations is used for accurate quantification.

-

Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as mg/mL or g/100mL.

Conclusion

This compound is a critical preservative whose primary advantage lies in its high water solubility, making it indispensable for aqueous-based pharmaceutical and cosmetic formulations. While it is freely soluble in water, its solubility is limited in alcohols and negligible in non-polar solvents like methylene chloride and fixed oils. The choice between methylparaben and its sodium salt is therefore fundamentally driven by the polarity of the formulation's solvent system. For accurate and reliable solubility determination, the equilibrium shake-flask method is the recommended experimental protocol. A thorough understanding of these solubility characteristics is essential for researchers and formulators to ensure product stability, efficacy, and safety.

References

- 1. Buy Sodium Methylparaben in Mumbai, Sodium Methylparaben Manufacturer [unicornpetroleum.net]

- 2. acme-hardesty.com [acme-hardesty.com]

- 3. nebulahealthcare.com [nebulahealthcare.com]

- 4. Sodium methylparaben CAS#: 5026-62-0 [m.chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. ases.in [ases.in]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. Sodium Methylparaben USP NF Sodium Methyl Hydroxybenzoate BP [anmol.org]

- 11. Sodium methyl paraben, Sodium methylparaben BP Ph Eur USP Manufacturer [mubychem.com]

- 12. Methylparaben | 99-76-3 [chemicalbook.com]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. amphray.com [amphray.com]

- 15. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. The Cosmetic Chemist [thecosmeticchemist.com]

- 17. pH calculations and more in fundamentals of pharmaceutics. : Calculate pH of 0.1% w/v this compound solution. [phcalculator.blogspot.com]

- 18. ftp.uspbpep.com [ftp.uspbpep.com]

- 19. Sodium Methylparaben - Descrizione [tiiips.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 22. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 23. researchgate.net [researchgate.net]

- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 25. sid.ir [sid.ir]

Synthesis and Characterization of Methylparaben Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methylparaben sodium (sodium methyl p-hydroxybenzoate), a widely used preservative in the pharmaceutical, cosmetic, and food industries. This document outlines the primary synthetic routes from p-hydroxybenzoic acid and details the analytical methodologies for comprehensive characterization and quality control.

Synthesis of this compound

The industrial production of this compound is typically a two-step process involving the esterification of p-hydroxybenzoic acid to form methylparaben, followed by a neutralization reaction to yield the sodium salt.[1] The sodium salt form significantly enhances the water solubility of the paraben, making it more suitable for aqueous formulations.[2]

Step 1: Esterification of p-Hydroxybenzoic Acid

The initial step is a Fischer esterification of p-hydroxybenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid.[1]

Reaction:

p-Hydroxybenzoic Acid + Methanol ⇌ Methylparaben + Water

Experimental Protocol:

A detailed experimental protocol for this esterification is as follows:

-

Charging the Reactor: A glass-lined reactor is charged with p-hydroxybenzoic acid and methanol. A typical molar ratio of p-hydroxybenzoic acid to methanol ranges from 1:3 to 1:5 to drive the equilibrium towards the product.[3][4]

-

Catalyst Addition: Concentrated sulfuric acid is added as a catalyst.

-

Reaction Conditions: The mixture is heated to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess methanol is removed by distillation.[1] The crude methylparaben is then purified by crystallization, followed by centrifugation, washing with water to remove residual acid and unreacted starting materials, and drying under vacuum.[1] A yield of approximately 86% to 99.3% can be expected depending on the specific conditions.[1][3]

Step 2: Neutralization of Methylparaben

The purified methylparaben is then converted to its sodium salt by neutralization with a stoichiometric amount of sodium hydroxide.

Reaction:

Methylparaben + Sodium Hydroxide → this compound + Water

Experimental Protocol:

A typical protocol for the neutralization of methylparaben is as follows:

-

Suspension: Methylparaben is suspended in purified water in a reaction vessel.

-

Neutralization: An aqueous solution of sodium hydroxide is slowly added to the methylparaben suspension under controlled temperature (e.g., 20°C) and constant stirring.[5] A slight molar excess of sodium hydroxide (e.g., 1.05 times) is often used to ensure complete conversion.[6] The reaction is typically allowed to proceed for about one hour.[6]

-

Isolation and Drying: The resulting solution of this compound is then subjected to a drying process, such as spray drying, to obtain the final product as a white crystalline powder.[5] Alternatively, the product can be isolated by crystallization followed by centrifugation and vacuum drying.[6]

Characterization and Quality Control

The identity, purity, and quality of this compound are assessed through a series of analytical techniques as prescribed by various pharmacopoeias such as the United States Pharmacopeia (USP).[7]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Description | Reference |

| Appearance | White or almost white, crystalline, hygroscopic powder. | [8][9] |

| Odor | Odorless or almost odorless. | [8][9] |

| Solubility | Freely soluble in water, sparingly soluble in ethanol, and practically insoluble in fixed oils and methylene chloride. | [2][8][9] |

Chemical and Physicochemical Properties

Key chemical and physicochemical parameters for the characterization of this compound are summarized in Table 2.

| Parameter | Method | Specification | Reference |

| Identification A (IR) | Infrared Spectroscopy | The IR spectrum of the precipitate obtained after acidification is concordant with the reference spectrum of methylparaben. | [7][8] |

| Identification B (Sodium) | Flame Test | Imparts an intense yellow color to a non-luminous flame. | [7] |

| pH | Potentiometry (0.1% w/v solution) | 9.5 – 10.5 | [7][9] |

| Water Content | Karl Fischer Titration | Not more than 5.0% | [7][10] |

| Chloride | Limit Test | Not more than 330-350 ppm | [8][10] |

| Sulfate | Limit Test | Not more than 0.12% | [7][10] |

| Assay | Titrimetry | 98.5% - 101.5% (on anhydrous basis) | [7] |

Experimental Protocols for Characterization

Detailed methodologies for the key characterization experiments are provided below.

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: Dissolve 0.5 g of this compound in 5 mL of water. Acidify the solution with hydrochloric acid to precipitate methylparaben. Filter the precipitate, wash it with water, and dry it over silica gel for 5 hours.[7] Prepare a dispersion of the dried precipitate in mineral oil or prepare a potassium bromide (KBr) pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Interpretation: The resulting spectrum should exhibit maxima only at the same wavelengths as that of a similar preparation of a methylparaben reference standard.[7] Key characteristic peaks for methylparaben include a broad peak for the phenolic O-H stretch (around 3300 cm⁻¹), a sharp peak for the C=O stretch of the ester (around 1672 cm⁻¹), and peaks corresponding to the aromatic ring.[3]

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of this compound and quantifying any related substances.

Experimental Protocol:

A variety of HPLC methods can be employed. A representative method is as follows:

-

Instrumentation: A liquid chromatograph equipped with a UV detector.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) is often effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration. Dissolve the sample to be analyzed in the mobile phase to a similar concentration.

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The retention time of the principal peak in the chromatogram of the sample solution should correspond to that of the standard solution. The purity is determined by comparing the peak area of the main peak to the total area of all peaks.

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance in solution. It can be used for quantitative analysis based on the Beer-Lambert law.

Experimental Protocol:

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) of known concentration (e.g., 1000 µg/mL). Prepare a series of standard solutions by diluting the stock solution.

-

Determination of λmax: Scan a standard solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For methylparaben, the λmax is typically around 254-258 nm in methanol or ethanol.[11]

-

Calibration Curve: Measure the absorbance of the standard solutions at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare a solution of the unknown sample in the same solvent and measure its absorbance at the λmax. The concentration of the sample can be determined from the calibration curve.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and confirmation.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.[12][13] The solution should be free of any solid particles.[14]

-

Instrumentation: A high-resolution NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Interpretation: The ¹H NMR spectrum of methylparaben (the protonated form) in DMSO-d₆ typically shows a singlet for the methyl protons (-OCH₃) at around 3.80 ppm, two doublets for the aromatic protons, and a singlet for the phenolic hydroxyl proton.[15] The spectrum of this compound in D₂O would show the absence of the phenolic proton peak and shifts in the aromatic proton signals due to the phenoxide formation.

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions like melting and decomposition. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition patterns.

Experimental Protocol:

-

Instrumentation: A simultaneous DSC-TGA instrument or separate DSC and TGA instruments.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).

-

Analysis Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range.

-

Interpretation: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. For methylparaben, an endothermic peak corresponding to its melting point would be observed. The TGA curve will show a weight loss step corresponding to the decomposition of the compound.

Conclusion

The synthesis of this compound is a well-established process that yields a highly water-soluble preservative essential for numerous applications. A robust and comprehensive characterization using a combination of spectroscopic, chromatographic, and physicochemical techniques is crucial to ensure the quality, purity, and compliance of the final product with pharmacopoeial standards. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of this compound.

References

- 1. Methylparaben synthesis - chemicalbook [chemicalbook.com]

- 2. Sodium methylparaben CAS#: 5026-62-0 [m.chemicalbook.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. CN104447308A - Synthesis method of methylparaben - Google Patents [patents.google.com]

- 5. Sodium methylparaben synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C8H7O3Na | CID 23663626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uspbpep.com [uspbpep.com]

- 8. Method of Analysis for Sodium Methyl Parabean | Pharmaguideline [pharmaguideline.com]

- 9. nebulahealthcare.com [nebulahealthcare.com]

- 10. Sodium methyl paraben, Sodium methylparaben BP Ph Eur USP Manufacturer [mubychem.com]

- 11. The Cosmetic Chemist [thecosmeticchemist.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. cif.iastate.edu [cif.iastate.edu]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methylparaben Sodium: Properties, Analysis, and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylparaben sodium, a widely used preservative in the pharmaceutical, cosmetic, and food industries. This document details its core physicochemical properties, analytical methodologies, and key safety data to support research and development activities.

Introduction

This compound is the sodium salt of methylparaben, an ester of p-hydroxybenzoic acid.[1] Its chemical formula is C₈H₇NaO₃.[1] The primary function of this compound is as an antimicrobial preservative, effective against a broad spectrum of bacteria, yeasts, and molds, thereby extending the shelf life of various products.[1][2] The sodium salt form offers the advantage of enhanced water solubility compared to its acid counterpart, methylparaben, making it particularly suitable for aqueous-based formulations.[1][2] It is found in a wide range of products, including pharmaceuticals, shampoos, lotions, and some food items where it is designated by the E number E219.[1]

Physicochemical Properties

This compound is a white to off-white, odorless, and hygroscopic crystalline powder.[1][3] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | Sodium 4-(methoxycarbonyl)phenoxide | [4] |

| Synonyms | Sodium methyl p-hydroxybenzoate, E219 | [5] |

| CAS Number | 5026-62-0 | [5][6][7] |

| Molecular Formula | C₈H₇NaO₃ | [1][7] |

| Molecular Weight | 174.13 g/mol | [1][3][5][7][8] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Freely soluble in water; Sparingly soluble in ethanol; Practically insoluble in fixed oils | [1][2] |

| pH | 9.7 - 10.3 (0.1% aqueous solution) | [3] |

| Melting Point | The precipitate formed upon acidification melts at 125 °C to 128 °C | [3] |

Analytical Methodologies

The quantification and identification of this compound in various formulations are crucial for quality control and regulatory compliance. Several analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) being one of the most prevalent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the simultaneous determination of this compound and other parabens in pharmaceutical and cosmetic products.[9][10][11]

-

Principle : Reversed-phase HPLC is typically used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

-

Stationary Phase : A common choice is an octadecylsilane (C18) column.[9][10]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., acetate buffer at pH 4.0-4.4) and an organic solvent like methanol or acetonitrile is often used in an isocratic elution mode.[9][11] For instance, a mobile phase could consist of an acetate buffer (pH 4) and methanol in an 18:82 ratio.[9]

-

Detection : UV detection is typically set at a wavelength of 254 nm, where parabens exhibit strong absorbance.[9]

-

Quantification : The concentration of this compound is determined by comparing the peak area of the sample to that of a standard solution of known concentration. The method should be validated for linearity, accuracy, and precision.[10]

Ultraviolet (UV) Spectroscopy

Direct UV spectroscopy can be a simpler and faster method for the analysis of this compound.[12]

-

Principle : This method relies on the inherent UV absorbance of the this compound molecule and follows the Beer-Lambert law.

-

Procedure : A sample solution is prepared in a suitable solvent (e.g., water), and its absorbance is measured at the wavelength of maximum absorption.

-

Validation : The method's linearity should be established within a specific concentration range. For this compound, a linear relationship has been observed in the range of 1–110 µg/ml.[12] Key validation parameters include the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which have been reported as 0.8259 µg/ml and 2.5027 µg/ml, respectively.[12]

Identification Tests

Pharmacopoeial methods often include specific identification tests.

-

Infrared (IR) Spectroscopy : The IR absorption spectrum of a sample can be compared to that of a reference standard for confirmation of identity.[13]

-

Melting Point Determination : After acidifying an aqueous solution of this compound, the resulting methylparaben precipitate can be filtered, dried, and its melting point determined, which should fall within the official range (125-128 °C).[3][13]

-

Reaction of Sodium : Chemical tests can be performed to confirm the presence of sodium ions, such as the formation of a yellow, crystalline precipitate with magnesium uranyl acetate solution.[13]

Experimental Workflow: HPLC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a topical formulation using HPLC.

Caption: General workflow for HPLC quantification of this compound.

Safety and Toxicological Profile

This compound is considered to have low acute toxicity.[1] It is rapidly absorbed, hydrolyzed to para-hydroxybenzoic acid, and excreted in the urine with no evidence of accumulation.[14] The U.S. Food and Drug Administration (FDA) lists methylparaben as generally recognized as safe (GRAS) for food and drug use at concentrations not exceeding 0.1%.[1]

| Toxicity Data Type | Species | Route | Value | References |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | > 2000 mg/kg | [15] |

| Acute Dermal Toxicity (LD₅₀) | Rat | Dermal | > 2000 mg/kg | [1] |

| Acute Dermal Toxicity (LD₅₀) | Mouse | Dermal | 1200 mg/kg | [15] |

| Carcinogenicity | Rat, Mouse | Oral | No evidence of carcinogenicity | [1] |

| Skin Irritation | - | Topical | May cause irritation | [15] |

| Eye Irritation | - | - | Causes serious eye irritation | [3] |

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that parabens, including this compound, are safe for use in cosmetics at concentrations up to a total of 0.8% when multiple parabens are used.[1][3] While concerns have been raised about potential endocrine-disrupting effects, regulatory bodies have generally found them safe at current usage levels, noting that their estrogenic activity is significantly weaker than that of endogenous estradiol.[1]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Sodium methylparaben | 5026-62-0 [chemicalbook.com]

- 3. This compound | C8H7O3Na | CID 23663626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium methylparaben - Wikipedia [en.wikipedia.org]

- 5. sodium methyl paraben, 5026-62-0 [thegoodscentscompany.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Methyl paraben sodium | 5026-62-0 | FM01505 | Biosynth [biosynth.com]

- 8. Methyl paraben sodium - USP | CymitQuimica [cymitquimica.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Validated Stability-indicating Reverse-phase Ultra-performance Liquid Chromatography Method for Simultaneous Determination of Sodium Methylparaben, Sodium Propylparaben and Ketorolac Tromethamine in Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sid.ir [sid.ir]

- 12. researchgate.net [researchgate.net]

- 13. Method of Analysis for Sodium Methyl Parabean | Pharmaguideline [pharmaguideline.com]

- 14. This compound: What is it and where is it used? [drugs.com]

- 15. acme-hardesty.com [acme-hardesty.com]

The Antimicrobial Spectrum of Methylparaben Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. Its broad-spectrum efficacy against a range of microorganisms, coupled with its high solubility in water, makes it a valuable excipient in various formulations. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

This compound offers potent protection against the growth of bacteria, yeasts, and molds.[1][2][3][4] While the antimicrobial potency of parabens generally increases with the length of their alkyl chain, methylparaben provides effective broad-spectrum coverage.[3][5] The sodium salt form enhances its solubility in aqueous solutions without compromising its antimicrobial activity, which is considered equivalent to that of methylparaben.[3][6]

Antimicrobial Spectrum and Efficacy

This compound exhibits inhibitory activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following tables summarize the MIC values for methylparaben against common microbial contaminants. It is important to note that the data presented is a compilation from various sources and should be interpreted with consideration of potential variations in experimental methodologies. The activity of this compound is considered equivalent to methylparaben.

Table 1: Minimum Inhibitory Concentration (MIC) of Methylparaben against Selected Bacteria

| Microorganism | Strain | MIC (mg/mL) |

| Staphylococcus aureus | ATCC 6538 | 0.50[7] |

| Staphylococcus aureus | ATCC 43300 | >16[4] |

| Escherichia coli | ATCC 8739 | 0.50[7] |

| Pseudomonas aeruginosa | ATCC 9027 | 0.8% (8 mg/mL)[8] |

| Bacillus cereus | - | 0.125% (1.25 mg/mL)[8] |

| Klebsiella pneumoniae | - | 0.50[7] |

| Staphylococcus epidermidis | - | 2.00[7] |

Table 2: Minimum Inhibitory Concentration (MIC) of Methylparaben against Selected Fungi

| Microorganism | Strain | MIC (mg/mL) |

| Candida albicans | ATCC 10231 | - |

| Aspergillus niger | ATCC 16404 | - |

| Aspergillus flavus | - | - |

| Penicillium corylophilum | - | - |

| Cladosporium sp. | - | - |

(Note: Specific MIC values for fungi were not consistently available in the searched literature in mg/mL, but studies confirm strong inhibitory effects.) One study reported zones of inhibition for methylparaben (400 µ g/disc ) against Aspergillus niger (25 mm), Aspergillus flavus (35 mm), and Candida albicans (30 mm).[9]

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt microbial cellular processes. The mechanism is multifaceted and involves the following key actions:

-

Disruption of Cell Membrane Integrity: Parabens can intercalate into the phospholipid bilayer of the microbial cell membrane. This disrupts membrane fluidity and transport processes, leading to the leakage of essential intracellular components.[2][10]

-

Inhibition of Nucleic Acid Synthesis: Methylparaben has been shown to inhibit both DNA and RNA synthesis in bacteria, thereby preventing replication and transcription.[1][2][11]

-

Inhibition of Essential Enzymes: It can also interfere with the activity of key enzymes necessary for microbial metabolism and growth.[2]

The following diagram illustrates the proposed mechanism of action:

Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound is primarily determined through in vitro susceptibility testing methods. The two most common methods are broth microdilution and agar dilution, which are standardized to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in 96-well microtiter plates.

Materials:

-

This compound powder

-

Sterile 96-well flat-bottom microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL for bacteria, 1 x 10^3 to 5 x 10^3 CFU/mL for yeasts)

-

Sterile solvent (e.g., sterile deionized water)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 20 mg/mL) in a suitable sterile solvent (e.g., sterile deionized water). Ensure it is fully dissolved.

-

Plate Preparation: Dispense 100 µL of sterile broth into wells 1 through 12 of a 96-well plate.

-

Serial Dilution: Add 100 µL of the this compound stock solution to well 1 and mix thoroughly. Transfer 100 µL from well 1 to well 2, and continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth for bacteria, 24-48 hours for yeast), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

-

Inoculum Dilution: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 1 x 10^3 to 5 x 10^3 CFU/mL for yeast in each well after inoculation.

-

Inoculation: Add the appropriate volume of the diluted microbial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12).

-

Incubation: Cover the plate and incubate at 30-35°C for 24-48 hours for bacteria and 20-25°C for 48-72 hours for fungi.[12]

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Agar Dilution Method

In the agar dilution method, varying concentrations of this compound are incorporated into a molten agar medium, which is then poured into petri dishes.

Materials:

-

This compound powder

-

Sterile petri dishes

-

Appropriate sterile agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Standardized microbial inoculum (as prepared for broth microdilution)

-

Multipoint inoculator (optional)

Procedure:

-

Media Preparation: Prepare a series of agar plates each containing a different concentration of this compound. This is done by adding the appropriate volume of a stock solution of this compound to the molten agar before pouring the plates. A control plate with no this compound should also be prepared.

-

Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution method.

-

Inoculation: Spot-inoculate the surface of each agar plate with a defined volume of the standardized inoculum. A multipoint inoculator can be used to test multiple isolates simultaneously. Allow the inoculum spots to dry before inverting the plates.

-

Incubation: Incubate the plates under the same conditions as the broth microdilution method.

-

Result Interpretation: The MIC is the lowest concentration of this compound that prevents the visible growth of the microorganism on the agar surface.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound is a versatile and effective broad-spectrum antimicrobial preservative. Its activity against a wide range of bacteria and fungi, combined with its favorable solubility profile, makes it a valuable component in the formulation of pharmaceuticals, cosmetics, and food products. Understanding its antimicrobial spectrum, mechanism of action, and the standardized methods for its evaluation is crucial for formulation scientists and researchers in the development of safe and stable products. The multifaceted mechanism of action, targeting the cell membrane, nucleic acid synthesis, and essential enzymes, contributes to its efficacy as a preservative.

References

- 1. The effect of parabens on DNA, RNA and protein synthesis in Escherichia coli and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. microchemlab.com [microchemlab.com]

- 6. researchgate.net [researchgate.net]

- 7. wisdomlib.org [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. benchchem.com [benchchem.com]

- 11. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmadevils.com [pharmadevils.com]

A Technical Guide to the Degradation Pathways and Byproducts of Methylparaben Sodium

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial properties.[1][2] Its prevalence has led to its detection in various environmental matrices, raising concerns about its fate, potential endocrine-disrupting effects, and the toxicity of its degradation products.[3][4][5] This technical guide provides a comprehensive overview of the primary degradation pathways of methylparaben, including hydrolysis, microbial degradation, and advanced oxidation processes (AOPs). It details the formation of various byproducts, summarizes quantitative data, outlines key experimental protocols for degradation studies, and presents visual diagrams of the core mechanisms.

Introduction to Methylparaben and its Degradation

Methylparaben (MP) is the methyl ester of p-hydroxybenzoic acid.[6] Its sodium salt, this compound, is often used to improve solubility in aqueous formulations.[2] In solution, it dissociates, and the degradation pathways primarily involve the methylparaben molecule. Understanding these pathways is crucial for environmental risk assessment and the development of effective water treatment technologies. The degradation of methylparaben can be initiated through several mechanisms, broadly categorized as hydrolytic, biological, and chemical oxidation.

Primary Degradation Pathway: Hydrolysis

The most fundamental degradation route for methylparaben is the hydrolysis of its ester bond. This reaction cleaves the ester linkage, yielding p-hydroxybenzoic acid (PHBA) and methanol.[1][2] This process can occur under both acidic and basic conditions, with base-catalyzed hydrolysis being particularly relevant in certain synthetic and environmental conditions.[7][8] PHBA is a common primary metabolite found in nearly all degradation studies and is also the main metabolite observed in vivo, as it is readily excreted in urine.[2][9]

Caption: The primary hydrolysis pathway of methylparaben.

Biodegradation Pathways

Methylparaben is considered readily biodegradable under aerobic conditions.[9][10] Various microorganisms can utilize it as a carbon source, typically initiating degradation through hydrolysis to PHBA.[1][11] Subsequent microbial action can lead to the decarboxylation of PHBA to form phenol.[12] Studies have identified specific bacterial strains, such as Pseudomonas beteli and Burkholderia latens, capable of effectively degrading parabens.[11] In wastewater treatment, activated sludge systems have demonstrated high removal efficiencies for methylparaben, often exceeding 90%.[10][13]

Caption: Aerobic biodegradation pathway of methylparaben.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective for the rapid degradation and potential mineralization of persistent organic pollutants like methylparaben.[1] These processes are characterized by the in-situ generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH).[4][14]

Photocatalysis

In photocatalysis, a semiconductor catalyst (e.g., ZnO, TiO₂, WO₃) absorbs light energy to generate electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals.[1][3][15] These radicals attack the methylparaben molecule, leading to a cascade of reactions. The degradation can proceed through hydroxylation of the aromatic ring and hydrolysis of the ester group.[4] Intermediates such as PHBA and various hydroxylated benzoic acids are formed, which can be further oxidized to short-chain acids and eventually mineralized to CO₂ and H₂O.[4][5]

Caption: General mechanism of photocatalytic degradation.

Sonolysis and Sonoelectrochemistry

Sonochemical degradation utilizes high-frequency ultrasound (20 kHz - 1 MHz) to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles.[3][16] This collapse creates localized hotspots with extreme temperatures and pressures, leading to the pyrolysis of the pollutant and the generation of hydroxyl radicals from water sonolysis.[14] This method can be combined with electrochemistry, where studies have shown that low-frequency ultrasound can enhance the degradation and mineralization of parabens.[16]

Ozonation

Ozonation is a highly effective AOP for paraben removal.[17][18] Ozone can react directly with the aromatic ring or decompose to form hydroxyl radicals. This process leads to the formation of dihydroxylated and trihydroxylated parabens, hydroquinones, phenols, and benzoic acid as intermediate byproducts.[12]

Fenton, Photo-Fenton, and Electro-Fenton Processes

These processes rely on the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals.[5] The efficiency can be enhanced with UV light (photo-Fenton) or by electrochemically generating the reagents (electro-Fenton). Complete degradation of methylparaben is often achieved rapidly.[5] The mineralization process involves the formation of aromatic intermediates like PHBA, followed by ring-opening to generate short-chain carboxylic acids such as formic, oxalic, malonic, and succinic acids.[5]

Disinfection Byproduct Formation: Chlorination

During water disinfection processes, methylparaben can react with free chlorine to form halogenated byproducts.[12] The primary reaction involves electrophilic substitution on the aromatic ring, leading to the formation of mono- and di-chlorinated parabens, such as 3-chloro-methylparaben and 3,5-dichloro-methylparaben.[7][12] The formation of these chlorinated byproducts is a significant concern, as they can be more persistent and exhibit different toxicological profiles, including estrogen antagonistic activity, compared to the parent compound.[12]

Caption: Formation of chlorinated byproducts from methylparaben.

Summary of Degradation Byproducts

The byproducts formed from methylparaben degradation are highly dependent on the specific process employed. The following table summarizes the key intermediates and final products identified in the literature.

| Degradation Method | Key Byproducts Identified | Reference(s) |

| Hydrolysis | p-Hydroxybenzoic acid (PHBA) | [1][2][7] |

| Biodegradation | p-Hydroxybenzoic acid (PHBA), Phenol | [1][12] |

| Photocatalysis (WO₃) | p-Hydroxybenzoic acid (PHBA), Tetrahydroxy benzoic acid, Diethyl phthalate | [4] |

| Ozonation | Dihydroxylated parabens, Trihydroxylated parabens, Hydroquinones, Phenols, Benzoic acid | [12] |

| Electro-Fenton | p-Hydroxybenzoic acid (PHBA), Formic acid, Oxalic acid, Malonic acid, Malic acid, Succinic acid | [5] |

| Chlorination | 3-chloro-methylparaben, 3,5-dichloro-methylparaben | [7][12] |

| UV Photolysis | p-Hydroxybenzoic acid (PHBA), Hydroquinone, Phenol | [12] |

| Peroxynitrite Oxidation | Hydroquinone, Quinone, p-Hydroxybenzoic acid (PHBA) | [19] |

Experimental Protocols

Standardized protocols are essential for studying the degradation kinetics and identifying the byproducts of methylparaben.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC-UV): This is the most common technique for quantifying methylparaben and its primary byproducts.

-

System: HPLC with UV detector.[20]

-

Column: C18 reverse-phase column (e.g., Purospher® STAR RP-18, 5µm, 150x4.6 mm).[20]

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and ultrapure water (e.g., 50:50 v/v).[20]

-

Flow Rate: Typically 1.0 mL/min.[20]

-

Detection: UV detector set at the maximum absorbance wavelength of methylparaben, ~254 nm.[3][15][20]

-

Quantification: Based on calibration curves of standard solutions.[20]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This method is crucial for the identification and confirmation of unknown degradation intermediates.

-

System: UHPLC coupled with a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).[4][21]

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 1.8 µm).[21]

-

Mobile Phase: Gradient elution using water and methanol/acetonitrile, often with a modifier like acetic or formic acid.[19][21]

-

Analysis: Allows for the determination of the mass-to-charge ratio (m/z) of parent and fragment ions, enabling structural elucidation of byproducts.[4]

Protocol for a Photocatalytic Degradation Experiment

This workflow outlines a typical lab-scale experiment to assess the photocatalytic degradation of methylparaben.

Caption: Experimental workflow for a photocatalytic degradation study.

Methodology Details:

-

Preparation: A stock solution of methylparaben (e.g., 0.05 M) is prepared in ultrapure water.[3] A specific amount of catalyst (e.g., 0.01 to 0.08 g/L ZnO nanoparticles) is suspended in the solution.[3]

-

Degradation: The suspension is placed in a photoreactor equipped with a light source and magnetic stirring. The system is irradiated, and samples are withdrawn at regular intervals (e.g., 0, 15, 30, 45, 60 min).[3]

-

Analysis: Each sample is immediately filtered (e.g., through a 0.45 µm syringe filter) to remove the catalyst. The concentration of the remaining methylparaben in the filtrate is measured using UV-Vis spectrophotometry at 254 nm or by HPLC-UV.[3][15] The degradation efficiency is calculated as C/C₀, where C is the concentration at time t and C₀ is the initial concentration.

Conclusion

This compound is susceptible to degradation through a variety of pathways, including simple hydrolysis, microbial action, and advanced oxidation processes. While many of these pathways effectively eliminate the parent compound, they lead to the formation of a diverse array of byproducts. The primary and most common byproduct is p-hydroxybenzoic acid (PHBA), which is generally considered less toxic and more biodegradable. However, processes such as chlorination can generate halogenated byproducts with potentially increased persistence and altered biological activity.[12] Advanced oxidation processes have demonstrated high efficacy in achieving complete mineralization of methylparaben to carbon dioxide and water, making them promising technologies for its removal from contaminated water sources.[5] A thorough understanding of these degradation pathways and the resulting byproducts is essential for professionals in research and drug development to accurately assess environmental impact and ensure product stability and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. drugs.com [drugs.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Degradation of Methylparaben Using Optimal WO3 Nanostructures: Influence of the Annealing Conditions and Complexing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. To control the para-Hydroxybenzoic Acid during the synthesis of Sodium Methyl Paraben Preservative | International Journal of Pharmacy and Analytical Research [ijpar.com]

- 9. Methylparaben - Wikipedia [en.wikipedia.org]

- 10. scielo.org.co [scielo.org.co]

- 11. Degradation of parabens by Pseudomonas beteli and Burkholderia latens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Sonoelectrochemical Degradation of Propyl Paraben: An Examination of the Synergy in Different Water Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. gerpac.eu [gerpac.eu]

- 21. Degradation of Methylparaben Using Optimal WO3 Nanostructures: Influence of the Annealing Conditions and Complexing Agent | MDPI [mdpi.com]

An In-Depth Technical Guide on the In Vivo and In Vitro Stability of Methylparaben Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity and high water solubility.[1] Understanding its stability under various physiological and experimental conditions is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the in vitro and in vivo stability of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development activities.

In Vitro Stability of this compound